

MUC1 Splice Variants: A Comprehensive Technical Guide on Their Role in Cancer

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Introduction

Mucin 1 (MUC1) is a large, heavily glycosylated transmembrane protein that is aberrantly overexpressed and hypoglycosylated in a majority of adenocarcinomas and some hematologic malignancies.[1][2] In normal polarized epithelial cells, MUC1 is expressed on the apical surface and is thought to play a protective role.[3] However, in cancer cells, its overexpression and loss of polarity contribute to oncogenesis by modulating cell signaling, adhesion, and immune responses.[2][4]

The human MUC1 gene is located on chromosome 1q21 and contains seven exons.[5]

Alternative splicing of the MUC1 pre-mRNA gives rise to a multitude of splice variants, each with potentially distinct functions and expression patterns in normal and cancerous tissues.[5]

[6] These variants can differ in their inclusion or exclusion of the variable number of tandem repeats (VNTR) domain, transmembrane domain, and cytoplasmic tail, leading to proteins with diverse biological activities.[5][6] The detection of specific splice variants is considered a more reliable discriminator between tumor and normal tissue than overall MUC1 transcription levels.

[5] This guide provides an in-depth overview of the known MUC1 splice variants and their significance in cancer.

Known MUC1 Splice Variants and Their Relevance in Cancer



Alternative splicing of MUC1 pre-mRNA generates a diverse repertoire of isoforms. The best-characterized variants include MUC1/A, MUC1/B, MUC1/C, MUC1/D, MUC1/X, MUC1/Y, MUC1/Z, MUC1/REP, and MUC1/SEC. These variants arise from the use of alternative splice sites, exon skipping, or intron retention.

MUC1/A, MUC1/B, MUC1/C, and MUC1/D

These variants are generated by the use of alternative splice acceptor sites for exon 1.[3]

- MUC1/A and MUC1/B: These are two of the most studied variants. MUC1/A differs from MUC1/B by an additional 9 amino acids in the N-terminal domain.[7] They have been shown to differentially regulate inflammatory cytokine expression.[7] In some cancers, the ratio of MUC1/A to MUC1/B expression is altered. For instance, a higher expression of variant A compared to variant B has been associated with thyroid papillary carcinomas and the invasiveness of breast cancer cells.[3] In ductal carcinoma in situ (DCIS) of the breast, variant B is more highly expressed than variant A in the majority of cases.[8]
- MUC1/C and MUC1/D: These variants are also associated with cancer progression. MUC1/C and MUC1/D expression has been correlated with tumor progression in esophageal squamous cell carcinoma (ESCC).[9] Novel MUC1 splice variants C and D have also been identified in cervical carcinoma cell lines.[10]

MUC1/X, MUC1/Y, and MUC1/Z

These shorter isoforms lack the VNTR domain.

- MUC1/X and MUC1/Y: These variants are generated by splicing events that remove the VNTR region.[11] MUC1/Y is expressed exclusively in tumor cells.[12] The expression of MUC1/X and MUC1/Y is more frequent in malignant than in benign ovarian tumors.[13]
- MUC1/Z: This is a short variant form of MUC1.[5] Its expression, along with MUC1/C and MUC1/D, is correlated with tumor progression in ESCC.[9] In prostate cancer, MUC1/Z and MUC1/Y RNA are differentially expressed in benign prostatic hyperplasia (BPH) and prostate cancer.[14]

MUC1/REP and MUC1/SEC



- MUC1/REP: This is the full-length form of MUC1 containing the VNTR region.
- MUC1/SEC: This variant lacks the transmembrane and cytoplasmic domains and is secreted from the cell.[6] Its expression is associated with the absence of malignancy in ovarian tumors, whereas all primary ovarian cancer cases were negative for MUC1/SEC.[13]

MUC1-TM (Transmembrane)

MUC1-TM is not a splice variant but rather the full-length, heterodimeric transmembrane protein that results from the translation of the MUC1 mRNA, which can itself be subject to splicing variations as described above.[1][4] It consists of a large extracellular N-terminal subunit (MUC1-N) and a smaller C-terminal subunit (MUC1-C) that includes the transmembrane and cytoplasmic domains.[1] The MUC1-C subunit is a key player in oncogenic signaling.

Data Presentation: Quantitative Expression of MUC1 Splice Variants in Cancer

The following tables summarize the quantitative data on the expression of MUC1 and its splice variants in various cancers, as reported in the cited literature.

Table 1: MUC1 Expression in Breast Cancer



Cancer Type/Subtype	MUC1 Expression Frequency	Notes	Citation(s)
Basal-like Triple Negative Breast Cancer (early-stage)	94% (49/52) positive	67% moderate to strong expression	[15][16]
Ductal Carcinoma In Situ (DCIS)	MUC1/B > MUC1/A in 66% of cases	MUC1/A not expressed in 38% of pure DCIS	[8]
Invasive Breast Cancer	High MUC1 expression (>75% of tumor cells) associated with poorer survival	Cytoplasmic MUC1 expression is prognostically significant	[17]

Table 2: MUC1 Expression in Ovarian Cancer



Tissue Type	MUC1 Splice Variant	Expression Frequency	Citation(s)
Malignant Ovarian Tumors	MUC1/A, D, X, Y, Z	More frequently expressed than in benign tumors	[13]
Primary Ovarian Cancer	MUC1/REP	100% positive	[13]
Primary Ovarian Cancer	MUC1/SEC	0% positive	[13]
Benign Ovarian Tumors	MUC1/SEC	Associated with absence of malignancy	[13]
Epithelial Ovarian Cancer (EOC)	MUC1	92% (39/42) in frozen sections, 95% (57/60) in paraffin sections	[18]
Metastatic EOC	MUC1	90% (27/30) in frozen sections	[18]
Normal Ovarian Tissue	MUC1	5% (1/20) in paraffin sections	[18]

Table 3: MUC1 Expression in Esophageal and Prostate Cancer



Cancer Type	MUC1 Expression/Variant	Finding	Citation(s)
Esophageal Squamous Cell Carcinoma (ESCC)	MUC1 protein	79% (90/114) positive, 63% (72/114) high expression	[19]
ESCC	MUC1/C, D, Z	Correlated with tumor progression	[9][20]
ESCC	MUC1/B	Associated with better prognosis	[9][20]
Prostate Cancer	MUC1 core protein	17% of tumor tissues positive	[21]
Non-tumor Prostate Tissue	MUC1 core protein	41% of tissues positive	[21]
BPH vs. Prostate Cancer	MUC1/Y and MUC1/Z RNA	Differentially expressed	[14]

MUC1 Signaling in Cancer

The MUC1-C subunit is a critical component of oncogenic signaling pathways. It can translocate to the nucleus and function as a transcriptional co-activator. One of the key pathways regulated by MUC1-C is the NF-kB pathway.

MUC1-C and the NF-kB Pathway

MUC1-C directly interacts with the p65 subunit of NF-κB, a master regulator of inflammation, immunity, cell proliferation, and apoptosis. This interaction has several important consequences for cancer cells:

- Inhibition of IκBα binding: MUC1-C binding to p65 blocks the binding of the inhibitor IκBα,
 leading to the constitutive activation of NF-κB.[22][23]
- Nuclear Translocation and Transcriptional Activation: The MUC1-C/p65 complex translocates to the nucleus and occupies the promoters of NF-κB target genes, such as the anti-apoptotic

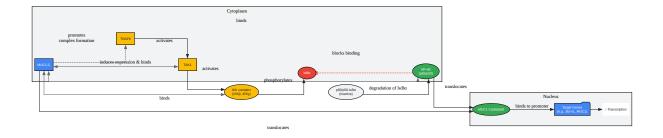


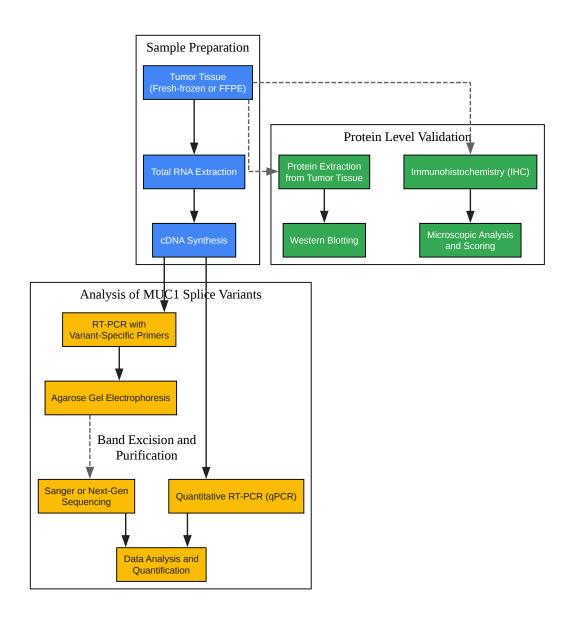
gene Bcl-xL, promoting their transcription.[22][23]

- Positive Feedback Loop: In response to inflammatory stimuli like TNFα, MUC1-C is recruited to the promoters of NF-κB target genes, including the MUC1 gene itself, creating a positive feedback loop that amplifies MUC1 expression and NF-κB signaling.[22][23]
- Interaction with the IKK complex: MUC1-C can also bind directly to IKKβ and IKKγ, components of the IκB kinase (IKK) complex, leading to IKK activation and subsequent phosphorylation and degradation of IκBα.[24]
- Activation of the TAK1 Inflammatory Pathway: MUC1-C can induce the expression of TGF-β-activated kinase 1 (TAK1) and bind to it, promoting the formation of a complex with TRAF6, which in turn activates the TAK1 → NF-κB signaling cascade.[25]

Mandatory Visualizations Signaling Pathway Diagram







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